N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine, allows these compounds to interact with biological systems in unique ways .
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds typically interact with various receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. The specific targets would depend on the exact structure and functional groups present in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves multiple steps. One common method starts with the esterification of 4-fluorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide . This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring . The final step involves the coupling of the thiadiazole derivative with 3-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
- N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
- 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which can enhance its biological activity and selectivity compared to other similar compounds . This structural feature may contribute to its higher potency and specificity in targeting cancer cells .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFTVVOWEKGAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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